molecular formula C10H10O B583949 alpha-Tetralone-13C6 CAS No. 189811-58-3

alpha-Tetralone-13C6

Cat. No.: B583949
CAS No.: 189811-58-3
M. Wt: 152.143
InChI Key: XHLHPRDBBAGVEG-WPLMEGAWSA-N
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Description

Alpha-Tetralone-13C6: is a stable isotope-labeled compound, specifically a derivative of alpha-tetralone where six carbon atoms are replaced with carbon-13 isotopes. Its chemical formula is C4¹³C6H10O, and it has a molecular weight of 152.14 g/mol . This compound is used primarily in research applications, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various studies.

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydronaphthalen-1(2H)-one-4a,5,6,7,8,8a-13C6, also known as alpha-Tetralone-13C6, is the Bcl-2 protein . Bcl-2 (B cell lymphoma 2) is a family of proteins that are critical therapeutic targets for malignant tumors . They include Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-B, and Bcl-w, and pro-apoptotic proteins, such as BAK, BAX, BID, BIM, and BAD .

Mode of Action

This compound interacts with its target, the Bcl-2 protein, by binding to the active pockets of the protein . This interaction is facilitated by the lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one components of the compound .

Biochemical Pathways

The compound’s interaction with the Bcl-2 protein affects the apoptosis pathway. Apoptosis, or programmed cell death, is triggered by internal or external cellular stimuli. The evasion of apoptosis is a hallmark of human cancer and contributes to resistance to conventional therapies . By inhibiting the Bcl-2 protein, this compound can potentially induce apoptosis in cancer cells .

Pharmacokinetics

It’s worth noting that similar compounds, such as abt-199, gossypol, and obatoclax, have been used as antitumor agents in clinical trials . These compounds have shown some issues in clinical application, such as relatively low bioavailability and high toxicity .

Result of Action

The result of this compound’s action is the potential induction of apoptosis in cancer cells. This is due to its inhibitory effect on the Bcl-2 protein, which plays a crucial role in the evasion of apoptosis in cancer cells . The compound has shown obvious anticancer activities against human neoplastic cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Tetralone-13C6 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of gamma-butyrolactone with anhydrous aluminum chloride in the presence of benzene . The reaction mixture is refluxed and then worked up to isolate alpha-tetralone. The isotopic labeling is introduced by using carbon-13 labeled reagents in the synthesis process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts acylation methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions: Alpha-Tetralone-13C6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alpha-tetralone derivatives.

    Reduction: It can be reduced to form tetrahydronaphthalene derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces various oxidized derivatives of alpha-tetralone.

    Reduction: Produces tetrahydronaphthalene derivatives.

    Substitution: Produces substituted alpha-tetralone derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Tetralone-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pathways of organic reactions.

    Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.

    Industry: Applied in the development of new materials and in the study of environmental pollutants.

Comparison with Similar Compounds

    Alpha-Tetralone: The non-labeled version of alpha-Tetralone-13C6, with the chemical formula C10H10O.

    Beta-Tetralone: A structural isomer of alpha-tetralone with the carbonyl group located at a different position.

    Tetrahydronaphthalene: A fully saturated derivative of naphthalene.

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 isotopes enable detailed tracking and analysis that are not possible with non-labeled compounds. This makes it an invaluable tool in studies requiring precise measurement and observation of chemical and biological processes.

Biological Activity

Alpha-Tetralone-13C6 is a stable isotopic variant of alpha-tetralone, characterized by the incorporation of six carbon-13 (13C^{13}C) isotopes into its structure. This compound has garnered attention in various fields such as organic chemistry, biochemistry, and pharmacology due to its unique properties and biological activities. This article explores the biological activity of this compound, including its metabolic tracking capabilities, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10O
  • Molecular Weight : 152.14 g/mol
  • Structure : Alpha-tetralone features a fused bicyclic structure consisting of a naphthalene ring and a carbonyl group, which contributes to its reactivity and interaction with biological systems.

Biological Activities

This compound exhibits various biological activities that have been explored through different studies:

  • Metabolic Tracing :
    • The 13C^{13}C labeling in this compound allows researchers to trace the metabolic fate of compounds in living organisms. This is particularly useful in isotopic flux analysis, where the incorporation of the 13C^{13}C label into metabolites can provide insights into metabolic pathways and cellular processes .
  • Plant Growth Regulation :
    • Alpha-Tetralone derivatives have been investigated for their potential as synthetic auxins, which are plant hormones that regulate growth and development. Studies suggest that these derivatives can influence various physiological processes in plants .
  • Pharmacological Properties :
    • Research indicates that derivatives of alpha-tetralone may possess anti-inflammatory and analgesic properties. These compounds are being explored for their interactions with biological pathways relevant to disease mechanisms .

Case Studies and Experimental Data

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Tetralone Analogues :
    A study synthesized bicyclic analogues of abscisic acid (ABA) using tetralone scaffolds. These analogues demonstrated enhanced biological activity in bioassays compared to ABA itself, indicating the potential for developing more effective plant growth regulators .
  • Antifungal Activity :
    Research has shown that certain tetralone derivatives exhibit significant antifungal properties. For instance, a compound derived from tetralone was tested against various fungal strains and demonstrated comparable efficacy to standard antifungal treatments .

Table: Comparison of Biological Activities

CompoundActivity TypeKey Findings
This compoundMetabolic TracingEffective in isotopic flux analysis
Tetralone AnaloguesPlant Growth RegulationGreater activity than ABA in bioassays
Tetralone DerivativesAntifungalComparable efficacy to nystatin against fungi

Properties

IUPAC Name

3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2/i1+1,2+1,4+1,6+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLHPRDBBAGVEG-WPLMEGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858463
Record name (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189811-58-3
Record name (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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